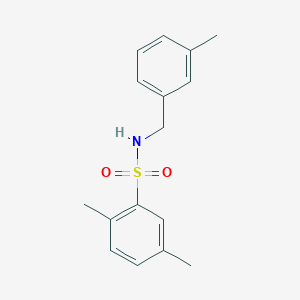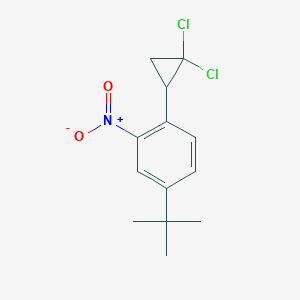
2,2-dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide, commonly known as DCDP, is a chemical compound that has been widely studied for its potential in scientific research. This compound is a cyclopropanecarboxamide derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects. In
作用机制
The mechanism of action of DCDP is not fully understood, but it has been found to inhibit acetylcholinesterase activity, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which can lead to various physiological effects.
Biochemical and Physiological Effects:
DCDP has been found to have various biochemical and physiological effects. It has been found to have antitumor activity, anti-inflammatory properties, and the ability to inhibit acetylcholinesterase activity. Additionally, DCDP has been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
DCDP has several advantages for lab experiments, including its high purity and yield, as well as its unique biochemical and physiological effects. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on DCDP. One potential area of study is its potential as a chemotherapeutic agent, as it has been found to have antitumor activity. Additionally, further research is needed to fully understand its mechanism of action and its potential as a neuroprotective agent. DCDP also has potential as a pesticide, and further research is needed to fully understand its efficacy and safety in this application.
Conclusion:
In conclusion, DCDP is a chemical compound that has been widely studied for its potential in scientific research. It has been synthesized through various methods and has been found to have unique biochemical and physiological effects. While further research is needed to fully understand its mechanism of action and potential applications, DCDP has shown promise as a potential chemotherapeutic agent, anti-inflammatory agent, neuroprotective agent, and pesticide.
合成方法
The synthesis of DCDP can be achieved through various methods, including the reaction of 2,4-dichloroaniline with phenylacetylene in the presence of a palladium catalyst, or through the reaction of 2,4-dichloroaniline with 3-phenylcycloprop-2-en-1-one in the presence of a base. These methods have been optimized to yield high purity and yield of DCDP.
科学研究应用
DCDP has been studied extensively for its potential in scientific research. It has been found to have antitumor activity and has been investigated as a potential chemotherapeutic agent. Additionally, DCDP has been found to have anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases such as arthritis. DCDP has also been studied for its potential as a pesticide, due to its ability to inhibit acetylcholinesterase activity.
属性
IUPAC Name |
2,2-dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4NO/c17-10-6-7-12(11(18)8-10)21-15(22)14-13(16(14,19)20)9-4-2-1-3-5-9/h1-8,13-14H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZVWJPDHDZZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4888981.png)
![N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4888982.png)
![ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4888992.png)
![5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4888996.png)


![N-(3-methoxypropyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4889014.png)
![methyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4889024.png)
![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889035.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4889041.png)
![(4-bromobenzylidene)[4-(4-{4-[(4-bromobenzylidene)amino]phenoxy}phenoxy)phenyl]amine](/img/structure/B4889053.png)
![2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4889055.png)
![2-benzyl-N-methyl-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B4889058.png)
